molecular formula C7H11N5 B13529492 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide

Cat. No.: B13529492
M. Wt: 165.20 g/mol
InChI Key: OJTHDRILYKZPON-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide is a heterocyclic compound that features a fused pyrazolo-pyrimidine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its presence in various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide involves the rhodium-catalyzed asymmetric reductive dearomatization of 7-substituted pyrazolo[1,5-a]pyrimidines. This method achieves high enantioselectivity, with enantiomeric excesses of up to 98% . Another approach involves the iridium-catalyzed asymmetric hydrogenation of heteroaromatics with multiple nitrogen atoms, which also provides an efficient route to this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale catalytic hydrogenation processes. These methods are designed to be efficient and cost-effective, often utilizing transition metal catalysts such as rhodium or iridium to achieve the desired enantioselectivity and yield .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents such as potassium permanganate for oxidation, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure high yield and selectivity .

Major Products

The major products formed from these reactions include various derivatives of this compound, which can have different biological activities and properties .

Scientific Research Applications

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide is unique due to its high enantioselectivity and its ability to form stable complexes with various biological targets. This makes it a valuable compound in medicinal chemistry and drug development .

Properties

Molecular Formula

C7H11N5

Molecular Weight

165.20 g/mol

IUPAC Name

4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide

InChI

InChI=1S/C7H11N5/c8-6(9)5-4-11-12-3-1-2-10-7(5)12/h4,10H,1-3H2,(H3,8,9)

InChI Key

OJTHDRILYKZPON-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C(C=NN2C1)C(=N)N

Origin of Product

United States

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